2,4-Dichloro-8-fluoro-7-methoxyquinazoline is a synthetic compound belonging to the quinazoline family, characterized by its unique halogenated and methoxy substituents. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound is classified under the International Union of Pure and Applied Chemistry nomenclature as 2,4-dichloro-8-fluoro-7-methoxyquinazoline. Its chemical structure features two chlorine atoms, one fluorine atom, and one methoxy group attached to a quinazoline core. The compound's CAS number is 1388037-75-9, and it has been identified in various chemical databases such as PubChem and ChemSpider.
The synthesis of 2,4-dichloro-8-fluoro-7-methoxyquinazoline typically involves several steps:
The molecular formula for 2,4-dichloro-8-fluoro-7-methoxyquinazoline is , with a molecular weight of approximately 247.05 g/mol.
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)F
GDHHZQMPTVSQOJ-UHFFFAOYSA-N
This structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and potential biological activity.
2,4-Dichloro-8-fluoro-7-methoxyquinazoline can undergo various chemical reactions:
The physical properties of 2,4-dichloro-8-fluoro-7-methoxyquinazoline include:
Chemical properties include:
2,4-Dichloro-8-fluoro-7-methoxyquinazoline has potential applications in various fields:
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5